molecular formula C19H23N3O4S3 B11534047 2-{2-[(4-Methylphenyl)sulfonyl]hydrazinyl}-2-oxoethyl [2-(4-methylphenoxy)ethyl]carbamodithioate

2-{2-[(4-Methylphenyl)sulfonyl]hydrazinyl}-2-oxoethyl [2-(4-methylphenoxy)ethyl]carbamodithioate

Cat. No.: B11534047
M. Wt: 453.6 g/mol
InChI Key: ZOFNQHOQCILLRZ-UHFFFAOYSA-N
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Description

N’-(4-METHYLBENZENESULFONYL)-2-({[2-(4-METHYLPHENOXY)ETHYL]CARBAMOTHIOYL}SULFANYL)ACETOHYDRAZIDE is a complex organic compound that features a combination of sulfonyl, carbamothioyl, and acetohydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-METHYLBENZENESULFONYL)-2-({[2-(4-METHYLPHENOXY)ETHYL]CARBAMOTHIOYL}SULFANYL)ACETOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-methylbenzenesulfonyl chloride and 2-(4-methylphenoxy)ethylamine. These intermediates are then reacted under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various solvents like dichloromethane and ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, and the use of automated systems would ensure consistent quality. Safety measures would be in place to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N’-(4-METHYLBENZENESULFONYL)-2-({[2-(4-METHYLPHENOXY)ETHYL]CARBAMOTHIOYL}SULFANYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, N’-(4-METHYLBENZENESULFONYL)-2-({[2-(4-METHYLPHENOXY)ETHYL]CARBAMOTHIOYL}SULFANYL)ACETOHYDRAZIDE may be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, polymers, and materials with specific properties. Its functional groups allow for modifications that can tailor the properties of the final product.

Mechanism of Action

The mechanism of action of N’-(4-METHYLBENZENESULFONYL)-2-({[2-(4-METHYLPHENOXY)ETHYL]CARBAMOTHIOYL}SULFANYL)ACETOHYDRAZIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The sulfonyl and carbamothioyl groups could play a role in binding to molecular targets, while the aromatic rings might facilitate interactions with hydrophobic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-METHYLBENZENESULFONYL)-2-({[2-(4-METHYLPHENOXY)ETHYL]CARBAMOTHIOYL}SULFANYL)ACETOHYDRAZIDE: shares similarities with other sulfonyl hydrazides and carbamothioyl compounds.

    N’-(4-METHYLBENZENESULFONYL)HYDRAZIDE: A simpler compound with similar sulfonyl and hydrazide groups.

    2-(4-METHYLPHENOXY)ETHYL CARBAMOTHIOATE: Contains the carbamothioyl group but lacks the sulfonyl and hydrazide functionalities.

Uniqueness

The uniqueness of N’-(4-METHYLBENZENESULFONYL)-2-({[2-(4-METHYLPHENOXY)ETHYL]CARBAMOTHIOYL}SULFANYL)ACETOHYDRAZIDE lies in its combination of functional groups, which confer a range of chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C19H23N3O4S3

Molecular Weight

453.6 g/mol

IUPAC Name

[2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoethyl] N-[2-(4-methylphenoxy)ethyl]carbamodithioate

InChI

InChI=1S/C19H23N3O4S3/c1-14-3-7-16(8-4-14)26-12-11-20-19(27)28-13-18(23)21-22-29(24,25)17-9-5-15(2)6-10-17/h3-10,22H,11-13H2,1-2H3,(H,20,27)(H,21,23)

InChI Key

ZOFNQHOQCILLRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=S)SCC(=O)NNS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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